molecular formula C25H27N5O3 B14094947 8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14094947
M. Wt: 445.5 g/mol
InChI Key: NXJNASFKPLGJJX-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a phenylpropyl group attached to the imidazo[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, 1-methylimidazole, and 3-phenylpropylamine. The synthetic route may involve the following steps:

    Condensation Reaction: 4-ethoxybenzaldehyde reacts with 1-methylimidazole in the presence of a base to form an intermediate.

    Alkylation: The intermediate undergoes alkylation with 3-phenylpropylamine to form the desired product.

    Cyclization: The product is then cyclized under acidic or basic conditions to form the imidazo[2,1-f]purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted imidazo[2,1-f]purines.

Scientific Research Applications

8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Research: Study of its effects on various biological pathways and targets.

    Industrial Applications: Use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
  • 8-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

Uniqueness

8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the ethoxy group and the phenylpropyl group can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H27N5O3/c1-3-33-20-13-11-19(12-14-20)28-16-17-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,11-14H,3,7,10,15-17H2,1-2H3

InChI Key

NXJNASFKPLGJJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5

Origin of Product

United States

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